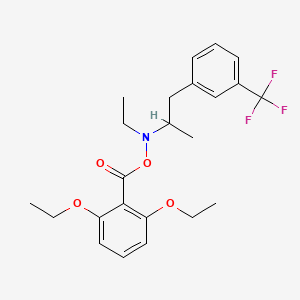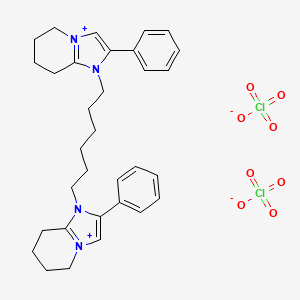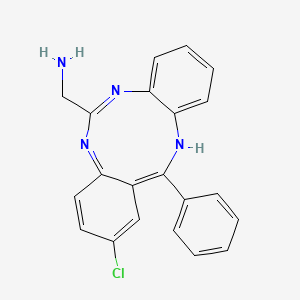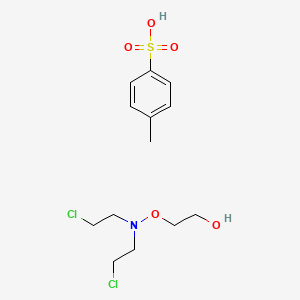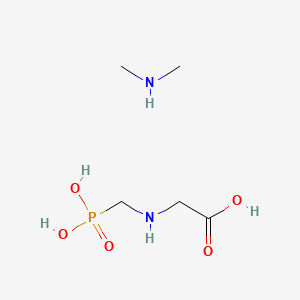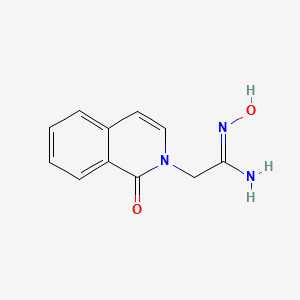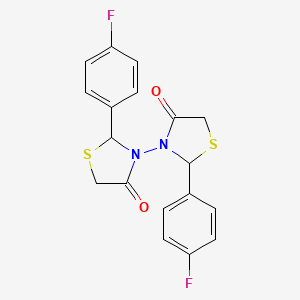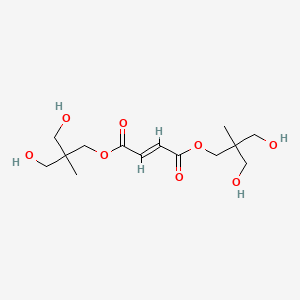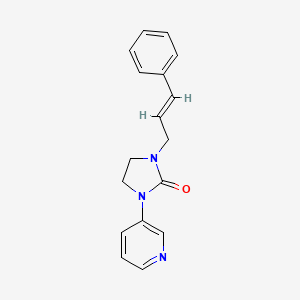
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone is a heterocyclic compound that features both a pyridine ring and an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone typically involves the reaction of cinnamyl chloride with 3-(3-pyridyl)-2-imidazolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
(E)-3-(3-Pyridyl)acrylic acid: Shares the pyridine ring and has similar reactivity.
N-Vinyl-4-pyridylcarboxamide: Another pyridine-containing compound with comparable chemical properties.
Cadmium(II) coordination compounds with bis(pyridyl)-bis(amide) ligands: These compounds also feature pyridine rings and exhibit similar coordination chemistry.
Uniqueness: (E)-1-Cinnamyl-3-(3-pyridyl)-2-imidazolidinone is unique due to its combination of a cinnamyl group and an imidazolidinone ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
117297-70-8 |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
1-[(E)-3-phenylprop-2-enyl]-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C17H17N3O/c21-17-19(11-5-8-15-6-2-1-3-7-15)12-13-20(17)16-9-4-10-18-14-16/h1-10,14H,11-13H2/b8-5+ |
InChIキー |
QFDUAXPDICROKG-VMPITWQZSA-N |
異性体SMILES |
C1CN(C(=O)N1C/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
正規SMILES |
C1CN(C(=O)N1CC=CC2=CC=CC=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


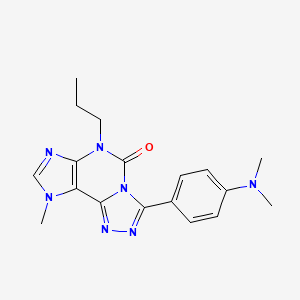

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
